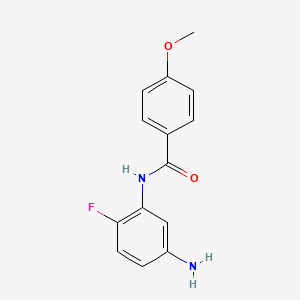![molecular formula C12H17NO B1355882 [3-(Cyclopentyloxy)phenyl]methanamine CAS No. 953717-49-2](/img/structure/B1355882.png)
[3-(Cyclopentyloxy)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Cyclopentyloxy)phenyl]methanamine: is an organic compound with the molecular formula C12H17NO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a cyclopentyloxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [3-(Cyclopentyloxy)phenyl]methanamine typically begins with commercially available starting materials such as 3-hydroxybenzaldehyde and cyclopentanol.
Reaction Steps:
Reaction Conditions: Typical reaction conditions include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Cyclopentyloxy)phenyl]methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of 3-(cyclopentyloxy)benzaldehyde or 3-(cyclopentyloxy)benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme-substrate interactions and receptor binding assays.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of [3-(Cyclopentyloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group enhances its binding affinity and specificity towards these targets, leading to desired biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparación Con Compuestos Similares
- [3-(Methoxy)phenyl]methanamine
- [3-(Ethoxy)phenyl]methanamine
- [3-(Propoxy)phenyl]methanamine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring. While [3-(Cyclopentyloxy)phenyl]methanamine has a cyclopentyloxy group, the similar compounds have methoxy, ethoxy, or propoxy groups.
- Unique Properties: The cyclopentyloxy group imparts unique steric and electronic properties, potentially leading to different reactivity and binding characteristics compared to its analogs.
Propiedades
IUPAC Name |
(3-cyclopentyloxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAAAPOGVITPMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














